(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene
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Overview
Description
(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene is a chiral phosphine ligand. It is widely used in asymmetric synthesis due to its high enantioselectivity and efficiency. The compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene involves multiple steps. One common method includes the reaction of ferrocene with dicyclohexylphosphine and (S)-alpha-(dimethylamino)benzyl chloride under inert conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine ligand .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and inert atmosphere to prevent oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the free phosphine ligand.
Substitution: The ligand can undergo substitution reactions with different metal centers to form various metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for
Properties
InChI |
InChI=1S/2C26H37NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3,6-7,12-14,19-20,22-23,26H,4-5,8-11,15-18H2,1-2H3; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHGSRQJSWIMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74FeN2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494227-35-9 |
Source
|
Record name | (S,S)-(+)-2,2'-Bis[(R)-(N,N-dimethylamin o)(phenyl)methyl]-1,1'-b is(dicyclohexylphosphino) ferrocene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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